Cas no 88-13-1 (Thiophene-3-carboxylic acid)
Thiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Thiophene-3-carboxylic acid
- 3-Thenoic acid
- AKOS B013976
- AKOS 207-06
- 3-Thiophenezoic acid
- 3-THIOPHENIC ACID
- BETA-THIOPHENIC ACID
- B-THIOPHENIC ACID
- 3-Thiophenecarboxylic Acid
- 3-Thiophenearboxylic acid
- 3-Thienylcarboxylic acid
- 3-THIOPHENE CARBOXYLIC ACID
- beta-Thiophenecarboxylic acid
- .beta.-Thiophenic acid
- .beta.-Thiophenecarboxylic acid
- YNVOMSDITJMNET-UHFFFAOYSA-N
- 6V3012Q6BE
- thiophene-3-carboxylicacid
- 3-thienoic acid
- 3-thiophenoic acid
- 3-thiophen
- AC-4905
- T1084
- 3-Carboxythiophene
- 3-Thiophenecarboxylic acid, 99%
- AM20110264
- EINECS 201-802-5
- P17867
- Thiophene-3-caboxylic acid
- thiophen-3-carboxylic acid
- SCHEMBL152166
- NSC66314
- 3-thiophencarboxylic acid
- FT-0616409
- 5-nitro-3,4-dihydro-1h-isoquinoline-2-carboxylicacidtert-butylester
- 5-18-06-00199 (Beilstein Handbook Reference)
- Q-101197
- F2191-0103
- HY-W004615
- 88-13-1
- NSC 66314
- CS-W004615
- Thiophene-3-formic acid
- CHEMBL164585
- PS-5325
- 3-THENOIC ACID [MI]
- NCIOpen2_000030
- MFCD00005467
- PB18386
- LS-152973
- 3-thiophenecarboxylic
- BDBM50074328
- STK373639
- BIDD:GT0807
- BP-20550
- Z147647094
- AKOS000276783
- BRN 0001994
- YNVOMSDITJMNET-UHFFFAOYSA-
- EN300-22996
- UNII-6V3012Q6BE
- HMS1738H11
- DTXSID40236745
- InChI=1/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
- SY001582
- NSC-66314
- Q27265560
- β-Thiophenecarboxylic acid
- β-Thiophenic acid
- 3-Thiophenecarboxylic acid,98%
- DTXCID70159236
- ALBB-012106
- 3-Thiophenecarboxylic acid; 3-Thenoic acid; beta-Thiophenic acid
- DB-016025
- NS00039243
- TX0
-
- MDL: MFCD00005467
- Inchi: 1S/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
- InChI Key: YNVOMSDITJMNET-UHFFFAOYSA-N
- SMILES: O=C(C1C=CSC=1)O
- BRN: 0001994
Computed Properties
- Exact Mass: 127.99300
- Monoisotopic Mass: 127.9932
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 65.5
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Needle like crystals. Can volatilize with water vapor
- Density: 1.305 (estimate)
- Melting Point: 136.0 to 141.0 deg-C
- Boiling Point: 271°C at 760 mmHg
- Flash Point: 117.8℃
- Refractive Index: 1.5160 (estimate)
- Solubility: water: soluble0.2g/10 mL, clear to almost clear, colorless to slightly brownish-yellow
- Water Partition Coefficient: 4.3 g/L (25 ºC)
- PSA: 65.54000
- LogP: 1.44630
- Merck: 9279
- pka: 4.1(at 25℃)
- Solubility: Slightly soluble in water (25 ℃, 0.43g/100g).
Thiophene-3-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S22-S24/25-S37/39-S26
- RTECS:XM8330300
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
Thiophene-3-carboxylic acid Customs Data
- HS CODE:29349990
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thiophene-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1084-25G |
3-Thiophenecarboxylic Acid |
88-13-1 | >98.0%(GC)(T) | 25g |
¥620.00 | 2024-04-15 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0682459443- 25g |
Thiophene-3-carboxylic acid |
88-13-1 | 98%(GC) | 25g |
¥ 704.7 | 2021-05-18 | |
| Fluorochem | 003460-5g |
3-Thiophenecarboxylic acid |
88-13-1 | 98% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 003460-25g |
3-Thiophenecarboxylic acid |
88-13-1 | 98% | 25g |
£24.00 | 2022-03-01 | |
| Fluorochem | 003460-100g |
3-Thiophenecarboxylic acid |
88-13-1 | 98% | 100g |
£78.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T124563-100g |
Thiophene-3-carboxylic acid |
88-13-1 | 99% | 100g |
¥523.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T124563-25g |
Thiophene-3-carboxylic acid |
88-13-1 | 99% | 25g |
¥140.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T124563-5g |
Thiophene-3-carboxylic acid |
88-13-1 | 99% | 5g |
¥52.90 | 2023-08-31 | |
| Apollo Scientific | OR5058-5g |
Thiophene-3-carboxylic acid |
88-13-1 | 98% | 5g |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR5058-25g |
Thiophene-3-carboxylic acid |
88-13-1 | 98% | 25g |
£17.00 | 2025-02-20 |
Thiophene-3-carboxylic acid Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 7 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
Production Method 5
1.2 -
1.3 Reagents: Hydrogen ion Solvents: Water
Production Method 6
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 9
Production Method 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 14
Production Method 15
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; acidified
Production Method 16
Production Method 17
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Production Method 18
Production Method 19
Production Method 20
Production Method 21
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 22
Production Method 23
Production Method 24
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Production Method 25
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Production Method 26
Production Method 27
1.2 Reagents: Sodium thiosulfate Solvents: Water
Production Method 28
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 10 min, rt
Production Method 29
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min, rt
Production Method 30
1.2 Reagents: 2,2′-Anhydrouridine ; 12 h, 140 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Production Method 31
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 32
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; acidified
Thiophene-3-carboxylic acid Raw materials
- Thiophene-3-carbaldehyde
- Ethyl acetoacetate
- 3-Bromothiophene
- 3-Ethynylthiophene
- (thiophen-3-yl)boronic acid
- 3-Iodothiophene
- 4-chlorothiophene-3-carboxylic acid
- 1-(Thiophen-3-yl)butane-1,3-dione
- 2-(3-thienyl)acetic acid
- 3-Chlorothiophene
- Oxalic acid
- 1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)-
- thiophen-3-ylmethanol
- Peroxide,bis(3-thienylcarbonyl) (9CI)
Thiophene-3-carboxylic acid Preparation Products
Thiophene-3-carboxylic acid Suppliers
Thiophene-3-carboxylic acid Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Thiophenes Thiophene carboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Thiophenes Thiophene carboxylic acids and derivatives Thiophene carboxylic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Thiophene-3-carboxylic acid
Thiophene-3-carboxylic acid (CAS No. 88-13-1): A Comprehensive Overview
Thiophene-3-carboxylic acid, with the chemical formula C4H4O2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceuticals, agrochemicals, and materials science. Its molecular structure, featuring a thiophene ring substituted with a carboxylic acid group at the 3-position, imparts unique chemical and biological properties that make it a versatile intermediate in synthetic chemistry. This article provides an in-depth exploration of Thiophene-3-carboxylic acid, focusing on its synthesis, applications, and recent advancements in research.
The CAS number 88-13-1 uniquely identifies Thiophene-3-carboxylic acid as a distinct chemical entity. This compound is classified as an alpha-hydroxythiophene derivative, which distinguishes it from other thiophene derivatives by the presence of both a hydroxyl and a carboxyl functional group. The structural features of Thiophene-3-carboxylic acid contribute to its reactivity and make it a valuable building block in organic synthesis.
The synthesis of Thiophene-3-carboxylic acid can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity. One common method involves the oxidation of 3-methylthiophene using strong oxidizing agents such as potassium permanganate or chromium trioxide. More modern approaches have explored catalytic oxidation techniques, which offer improved selectivity and reduced environmental impact. These advancements in synthetic methodologies have enhanced the accessibility of high-purity Thiophene-3-carboxylic acid, facilitating its use in sensitive applications.
Thiophene-3-carboxylic acid finds extensive applications across various industries due to its versatile chemical properties. In pharmaceutical research, it serves as a key intermediate in the synthesis of bioactive molecules. Its heterocyclic core is frequently incorporated into drug candidates targeting neurological disorders, cancer, and infectious diseases. Recent studies have highlighted its role in developing novel antiviral agents, where the thiophene ring enhances binding affinity to viral targets.
In agrochemicals, Thiophene-3-carboxylic acid derivatives are utilized to create herbicides and fungicides with improved efficacy and environmental compatibility. The carboxyl group allows for further functionalization, enabling the design of compounds that interact specifically with biological pathways in pests and weeds. This has led to the development of next-generation agrochemicals that offer better crop protection while minimizing ecological disruption.
The materials science sector has also embraced Thiophene-3-carboxylic acid for its potential in creating advanced polymers and electronic materials. Its ability to form stable conjugated systems makes it suitable for applications in organic semiconductors and conductive polymers. Researchers are exploring its use in flexible electronics, where its structural stability and electronic properties contribute to enhanced device performance.
The latest research on Thiophene-3-carboxylic acid has uncovered exciting new possibilities in medicinal chemistry. Studies have demonstrated its utility in designing small-molecule inhibitors targeting protein-protein interactions involved in cancer progression. The thiophene ring's ability to mimic natural biomolecules allows for precise binding to therapeutic targets, while the carboxyl group facilitates further derivatization into potent pharmacological agents.
In addition to pharmaceutical applications, Thiophene-3-carboxylic acid has shown promise in environmental science. Its derivatives are being investigated as sensors for detecting trace pollutants in water sources. The compound's sensitivity to specific environmental cues makes it an effective tool for monitoring contamination levels and ensuring ecosystem health.
The future prospects of Thiophene-3-carboxylic acid are vast, driven by ongoing innovations in synthetic chemistry and interdisciplinary research. As scientists continue to uncover new applications and refine synthetic techniques, this compound will remain at the forefront of chemical research. Its versatility and reactivity ensure that it will continue to play a crucial role in advancing scientific discovery across multiple domains.
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